6-Nitrobenzofuran

Descripción general

Descripción

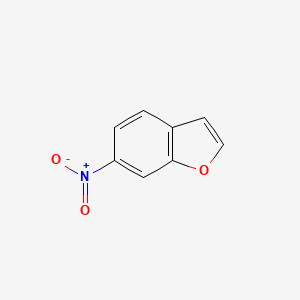

6-Nitrobenzofuran is a heterocyclic aromatic organic compound characterized by a benzene ring fused to a furan ring with a nitro group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzofuran typically involves the nitration of benzofuran. One common method is the electrophilic nitration of benzofuran using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at the 6-position facilitates nucleophilic substitution, particularly in the presence of hydrazine derivatives. For example:

-

Hydrazone Formation : Ethyl 6-nitrobenzofuran-2-carboxylate reacts with hydrazine hydrate in ethanol under reflux to form 4-fluoro-6-nitrobenzofuran-2-carbohydrazide (I ). This intermediate further reacts with substituted benzaldehydes to yield hydrazones (II ), which cyclize with thioglycolic acid to form thiazolidinone derivatives (1–14 ) .

| Step | Reagents/Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Hydrazide | Hydrazine hydrate, EtOH, reflux | Carbohydrazide | 68–98 |

| Hydrazone | Substituted benzaldehydes | Schiff base | 74–83 |

| Cyclization | Thioglycolic acid, AcOH | Thiazolidinone | 64–91 |

Dearomative Michael Addition

This compound derivatives participate in dearomative Michael additions with α,β-unsaturated aldehydes. For instance:

-

Diastereoselective Addition : 2-Nitrobenzofuran reacts with trans-cinnamaldehyde in the presence of a chiral catalyst to yield dihydrobenzofuran derivatives with high enantiomeric ratios (er) .

| Entry | Dienophile | Catalyst | Yield (%) | er |

|---|---|---|---|---|

| 1 | trans-Cinnamaldehyde | ent-4d | 92 | 96.5:3.5 |

| 2 | 2-MeOC₆H₄ | ent-4d | 98 | 93:7 |

| 3 | 4-MeC₆H₄ | ent-4d | 78 | 94.5:5.5 |

Diels–Alder Cycloaddition

The electron-deficient benzofuran ring acts as a dienophile in thermal Diels–Alder reactions:

-

Normal Electron Demand : this compound reacts with dienes like isoprene or Danishefsky’s diene to form bicyclic adducts. Theoretical DFT studies confirm enhanced electrophilicity (ω = 3.2 eV) at the nitro-substituted position .

| Diene | Reaction Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Isoprene | Toluene, 110°C | Bicyclic oxabicyclo | 65–78 |

| 1-Trimethylsilyloxy-1,3-butadiene | DCM, 60°C | Fused cyclohexene | 72–85 |

Reduction and Functionalization

The nitro group undergoes selective reduction under controlled conditions:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄/NiCl₂) converts the nitro group to an amine. For example, reduction of ethyl this compound-2-carboxylate with NaBH₄/NiCl₂ yields δ-lactam derivatives via tandem nitro reduction and lactamization .

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Ethyl this compound-2-carboxylate | NaBH₄/NiCl₂ | δ-Lactam | 68 |

| This compound carbohydrazide | H₂/Pd-C | 6-Aminobenzofuran | 75–88 |

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable functionalization of the benzofuran core:

-

Suzuki–Miyaura Coupling : this compound-2-boronic acid reacts with aryl halides to form biaryl derivatives. Copper iodide enhances coupling efficiency in triethylamine .

| Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Aryl iodides | 2-Aryl-6-nitrobenzofuran | 84–91 |

| Pd/C, K₂CO₃ | Boronic acids | Biaryl benzofuran | 76–89 |

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to specific positions:

-

Nitration : Further nitration occurs at the 4-position due to meta-directing effects.

-

Sulfonation : Oleum introduces sulfonic acid groups at the 5-position .

Theoretical Insights

DFT calculations reveal that the nitro group increases local electrophilicity at C3 (ω = 3.5 eV) and C7 (ω = 3.2 eV), making these sites reactive toward nucleophilic and radical attacks. Global nucleophilicity indices (N = 2.1) confirm participation in polar cycloadditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Nitrobenzofuran serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating various diseases, particularly cancer and inflammatory conditions.

- Case Study: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa cells. Compounds demonstrated significant inhibition of cell viability, with some achieving up to 44.67% inhibition at specific concentrations, indicating promising anticancer properties .

Fluorescent Probes

The unique structural properties of this compound allow it to fluoresce, making it valuable for developing fluorescent probes used in biological imaging.

- Application: Biological Imaging

Fluorescent probes derived from this compound enable real-time visualization of cellular processes, crucial for understanding disease mechanisms and drug interactions .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

- Synthesis Example

Researchers have employed this compound to create various functionalized benzofuran derivatives, streamlining the development of new compounds with potential therapeutic effects .

Material Science

The compound is also significant in material science, particularly in developing advanced materials such as organic light-emitting diodes (OLEDs) and polymers with specific optical properties.

- Application: OLEDs

The incorporation of this compound derivatives into OLEDs has been shown to enhance efficiency and color purity compared to traditional materials .

Environmental Chemistry

Research has explored the potential of this compound in environmental applications, particularly in detecting pollutants.

- Detection Mechanism

Its reactivity allows for the development of sensors capable of identifying specific contaminants in air and water, contributing to environmental monitoring efforts .

Mecanismo De Acción

The mechanism of action of 6-Nitrobenzofuran depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

2-Nitrobenzofuran: Similar in structure but with the nitro group at the second position, leading to different reactivity and applications.

3-Nitrobenzofuran:

5-Nitrobenzofuran: Another positional isomer with distinct chemical behavior.

Uniqueness of 6-Nitrobenzofuran: this compound is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This makes it particularly useful in certain synthetic applications and as a building block for more complex molecules.

Actividad Biológica

6-Nitrobenzofuran is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a nitro group at the 6-position. This structural feature contributes to its biological activity. The synthesis of this compound derivatives often involves various organic reactions, including nitration and cyclization processes. Recent studies have focused on synthesizing derivatives that enhance specific biological activities, such as enzyme inhibition.

1. Enzyme Inhibition

Recent research has highlighted the urease inhibitory potential of benzofuran derivatives, including those containing the this compound moiety. For instance, a study synthesized several benzofuran-thiazolidinone analogues, with some exhibiting significant urease inhibition with IC50 values ranging from 1.2 µM to 23.50 µM, surpassing the standard drug thiourea (IC50 = 21.40 µM) .

Table 1: Urease Inhibition Potency of Benzofuran Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound 1 | 1.2 ± 0.01 | Most potent |

| Compound 3 | 2.20 ± 0.01 | Significant activity |

| Thiourea | 21.40 ± 0.21 | Standard control |

2. Antidiabetic Activity

Another significant area of research involves the α-glucosidase inhibitory activity of derivatives containing the this compound structure. A study synthesized twenty derivatives of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, which demonstrated potent α-glucosidase inhibition with IC50 values ranging from 12.75 µM to 162.05 µM, compared to the standard acarbose (IC50 = 856.45 µM) .

Table 2: α-Glucosidase Inhibition Potency

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 12.75 ± 0.10 | Highly active |

| Compound B | 162.05 ± 1.65 | Moderate activity |

| Acarbose | 856.45 ± 5.60 | Standard control |

The biological activities of this compound derivatives are often attributed to their ability to interact with specific enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have shown that these compounds can effectively bind to active sites of enzymes like urease and α-glucosidase, inhibiting their activity .

Case Studies

Several case studies have demonstrated the efficacy of compounds derived from this compound in preclinical models:

- Urease Inhibition Study : In vitro assays confirmed that certain benzofuran derivatives significantly reduced urease activity in gastric fluid samples, suggesting potential applications in treating conditions like peptic ulcers.

- Diabetes Management : The α-glucosidase inhibitors derived from this compound class showed promising results in lowering blood glucose levels in diabetic rat models, indicating their potential as therapeutic agents for diabetes management.

Propiedades

IUPAC Name |

6-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAAPOPRANVBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.